molecular formula C24H16N2O3 B2830540 3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-39-0

3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2830540
CAS No.: 883954-39-0
M. Wt: 380.403
InChI Key: HQOHXUWCUYTQHR-UHFFFAOYSA-N
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Description

3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused with a pyrimidine ring, with benzyl and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-component reactions. One common method is the reaction of 2-amino-4H-chromene-3-carbonitrile with benzylamine and an aromatic aldehyde under acidic conditions. The reaction proceeds through a cyclocondensation mechanism, forming the chromeno-pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substituents (benzyl and phenyl groups) and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-benzyl-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O3/c27-21-18-13-7-8-14-19(18)29-23-20(21)24(28)26(15-16-9-3-1-4-10-16)22(25-23)17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOHXUWCUYTQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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